Technical Guide: Phospho-L-Tyrosine Disodium Salt in Biochemical Research
Technical Guide: Phospho-L-Tyrosine Disodium Salt in Biochemical Research
Content Type: Technical Guide / Whitepaper Audience: Researchers, Biochemists, and Drug Development Professionals Focus: Physicochemical properties, solubility advantages, and experimental protocols for signal transduction research.
Executive Summary: The Soluble Tyrosine Surrogate
Phospho-L-Tyrosine disodium salt (CAS 1610350-91-8) is a chemically modified, phosphorylated derivative of the amino acid L-tyrosine. In biochemical research, it serves two critical functions:
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Signal Transduction Probe: It acts as a specific competitive inhibitor for Protein Tyrosine Phosphatases (PTPs) and a competitive eluent for phosphotyrosine-binding domains (SH2/PTB) and antibodies.
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Bioprocessing Additive: Unlike free L-tyrosine, which is poorly soluble at neutral pH (~0.45 g/L), the disodium salt form exhibits high solubility (>50 g/L). This property allows for the formulation of highly concentrated, neutral-pH cell culture feeds, preventing the "caustic shock" associated with traditional alkaline tyrosine feeds.[1][2]
This guide details the chemical properties, mechanistic applications, and validated protocols for utilizing this compound in affinity chromatography and immunoblotting.
Physicochemical Profile
The utility of the disodium salt lies in its ionization state. While the phosphate group of the free acid (O-Phospho-L-Tyrosine) requires high pH to fully ionize and dissolve, the disodium salt is pre-ionized, ensuring immediate solubility in water and biological buffers.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | Phospho-L-Tyrosine Disodium Salt |
| Synonyms | O-Phospho-L-tyrosine disodium; L-Tyrosine O-phosphate disodium |
| CAS Number | 1610350-91-8 (Disodium salt); 21820-51-9 (Free acid) |
| Molecular Formula | C₉H₁₀NNa₂O₆P |
| Molecular Weight | 305.13 g/mol |
| Solubility (Water) | > 50 g/L (at 20°C) |
| Solubility (Free Acid) | ~0.45 g/L (Requires pH >9 or <2 for high solubility) |
| pKa Values | Phosphate group: ~1.0, ~6.1; Ammonium: ~9.2; Carboxyl: ~2.2 |
| Appearance | White to off-white crystalline powder |
| Storage | -20°C (Long-term); 2-8°C (Short-term).[2][3][4][5] Hygroscopic. |
Biochemical Mechanism of Action
Phospho-L-Tyrosine functions as a molecular mimic . It structurally replicates the phosphorylated tyrosine residue (pTyr) found on activated receptor tyrosine kinases (RTKs) and signaling proteins.
Competitive Inhibition (PTPs)
Protein Tyrosine Phosphatases (PTPs) contain a catalytic cysteine residue in their active site that attacks the phosphate group of pTyr. Free Phospho-L-Tyrosine binds to this active site, acting as a competitive substrate/inhibitor. This is utilized to:
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Halt Dephosphorylation: Prevent the loss of signal in cell lysates.
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Synchronize Cells: Block cells in the S-phase by modulating cell cycle kinases.
Competitive Elution (Affinity Chromatography)
In proteomics, anti-phosphotyrosine antibodies (e.g., 4G10, PY20) or SH2 domains are immobilized on beads to capture pTyr-containing proteins. Elution is traditionally difficult due to high affinity (
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Mechanism: Adding an excess of free Phospho-L-Tyrosine (10–100 mM) outcompetes the immobilized ligand, gently releasing the target protein without using harsh low-pH buffers that could denature the protein or strip the antibody.
Diagram 1: Competitive Elution Mechanism
Caption: Mechanism of competitive elution where excess free Phospho-L-Tyrosine displaces target proteins from affinity matrices.
Validated Experimental Protocols
Protocol 1: Preparation of 100 mM Stock Solution
Why this matters: Unlike the free acid, the disodium salt does not require ammonia or sodium hydroxide for dissolution, protecting pH-sensitive downstream applications.
Materials:
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Phospho-L-Tyrosine Disodium Salt (MW: 305.13 g/mol )
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Milli-Q Water or TBS (Tris-Buffered Saline)
Procedure:
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Weigh 305 mg of Phospho-L-Tyrosine Disodium Salt.
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Add to 8 mL of Milli-Q water or TBS.
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Vortex gently; the salt should dissolve instantly (unlike the free acid which requires sonication/pH adjustment).
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Adjust volume to 10 mL (Final Concentration: ~30.5 mg/mL or 100 mM).
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pH Check: The solution should be near neutral (pH 6.0–8.0). If necessary, adjust slightly with dilute NaOH or HCl, though this is rarely needed for the salt form.
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Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as the phosphoester bond can hydrolyze over time.
Protocol 2: Competitive Elution for Affinity Purification
Application: Eluting pTyr-proteins from 4G10 or PY20 agarose beads.
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Wash: After binding the lysate to the affinity column, wash the beads 3x with Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40).
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Prepare Elution Buffer: Dilute the 100 mM stock (Protocol 1) to 10–50 mM in the Wash Buffer.
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Note: 10 mM is sufficient for many interactions, but 50 mM ensures rapid, quantitative elution of high-affinity binders.
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Elution: Add 2 column volumes of Elution Buffer. Incubate for 10–15 minutes at 4°C with gentle rotation.
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Collection: Centrifuge or use gravity flow to collect the eluate.
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Dialysis (Optional): If the free phosphotyrosine interferes with downstream assays (e.g., phosphatase assays), dialyze the sample against TBS.
Protocol 3: Antibody Specificity Blocking (Western Blot)
Application: Confirming that a band on a Western blot is truly a phosphotyrosine signal and not non-specific binding.
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Primary Antibody Prep: Prepare two tubes of the anti-phosphotyrosine primary antibody at the working dilution (e.g., 1:1000).
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Blocking Step:
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Tube A (Control): Add nothing (or equivalent volume of water).
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Tube B (Blocked): Add Phospho-L-Tyrosine Disodium Salt stock to a final concentration of 10 mM .
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Incubation: Incubate both tubes for 30 minutes at room temperature. This allows the free phosphotyrosine to saturate the antibody binding sites.
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Blotting: Apply the solutions to duplicate membrane strips.
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Result Interpretation: True pTyr bands will disappear or be significantly reduced in the strip treated with Tube B.
Handling, Stability & Troubleshooting
Hydrolysis Risks
The phosphoester bond in Phospho-L-Tyrosine is susceptible to hydrolysis, particularly at extreme temperatures or low pH.
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Observation: Free tyrosine is much less soluble. If your stock solution develops a white precipitate after long-term storage, hydrolysis may have occurred, releasing insoluble L-Tyrosine.
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Prevention: Store aliquots at -20°C. Discard if precipitation is visible upon thawing.
pH Sensitivity in Cell Culture
When using as a media supplement:
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Advantage: The disodium salt allows addition to neutral feeds.[1][2]
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Caution: Do not mix with highly acidic supplements (e.g., Vitamin C, acidic amino acids) in the same concentrate without buffering, as this may protonate the salt and reduce solubility.
Diagram 2: Solubility & Ionization Logic
Caption: Comparison of the solubility mechanisms between the free acid and disodium salt forms.
References
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Hunter, T. (1982).[3] "Phosphotyrosine - a new protein modification."[2][3] Trends in Biochemical Sciences, 7(7), 246-249.[3]
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Gmeiner, B., & Seelos, C. (1989).[3] "Phosphorylation of tyrosine prevents dityrosine formation in vitro."[3] FEBS Letters, 255(2), 395-397.[3]
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Afonso, A., et al. (2014).[3] "Purification of pre-miR-29 by a new O-phospho-L-tyrosine affinity chromatographic strategy." Journal of Chromatography A, 1343, 119-127.[3]
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Cytoskeleton, Inc. Phosphotyrosine Detection Protocols (Western Blot & IP).[6] Available at: [Link]
